molecular formula C7H5ClN2O2 B8550347 4-chloro-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid

4-chloro-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B8550347
M. Wt: 184.58 g/mol
InChI Key: DEFNWWLJQNJZAT-UHFFFAOYSA-N
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Patent
US08071605B2

Procedure details

A solution of 670 mg (3.2 mmol) of ethyl 4-chloro-3-cyano-5-methyl-1H-pyrrole-2-carboxylate (Intermediate 15) and 3.2 ml (3.2 mmol) 1N NaOH in 20 ml MeOH was heated at 100° C. in a microwave reactor for 2 h. The mixture was diluted with water and extracted with EtOAc. The EtOAc was washed with 1N NaOH. The combined aqueous layers were acidified with concentrated HCl and extracted 2 times with EtOAc, each extract being washed with brine. The combined EtOAc layers were dried over anhydrous MgSO4, filtered and the solvent was removed to give 535 mg of product as a solid. MS (ES) (M−H−): 183 for C7H5ClN2O2; NMR (d6-DMSO): 2.2 (s, 3H), 12.9 (s, 1H), 13.3 (s, 1H).
Name
ethyl 4-chloro-3-cyano-5-methyl-1H-pyrrole-2-carboxylate
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:13]#[N:14])=[C:4]([C:8]([O:10]CC)=[O:9])[NH:5][C:6]=1[CH3:7].[OH-].[Na+]>CO.O>[Cl:1][C:2]1[C:3]([C:13]#[N:14])=[C:4]([C:8]([OH:10])=[O:9])[NH:5][C:6]=1[CH3:7] |f:1.2|

Inputs

Step One
Name
ethyl 4-chloro-3-cyano-5-methyl-1H-pyrrole-2-carboxylate
Quantity
670 mg
Type
reactant
Smiles
ClC=1C(=C(NC1C)C(=O)OCC)C#N
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(NC1C)C(=O)OCC)C#N
Name
Quantity
3.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The EtOAc was washed with 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted 2 times with EtOAc
WASH
Type
WASH
Details
each extract being washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc layers were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(NC1C)C(=O)O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 535 mg
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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